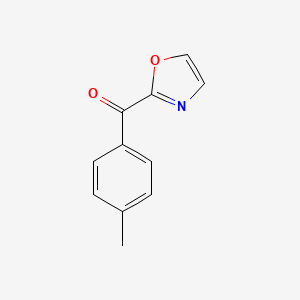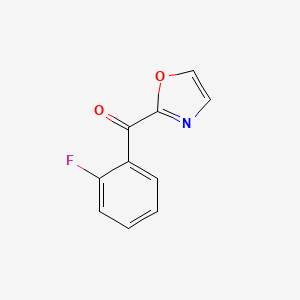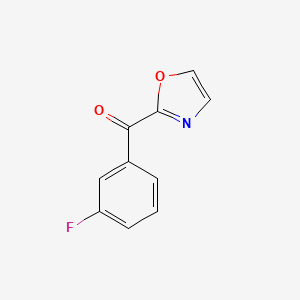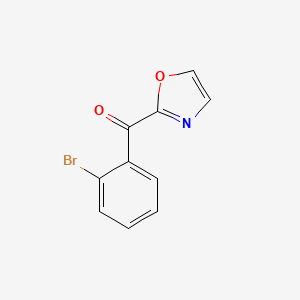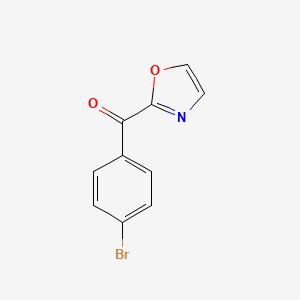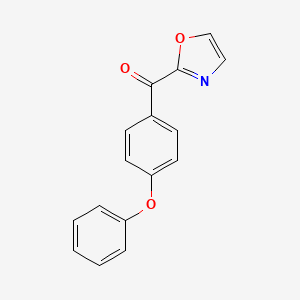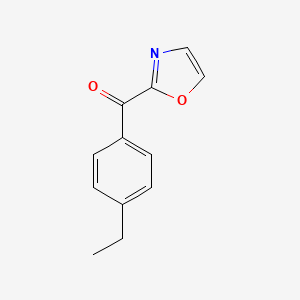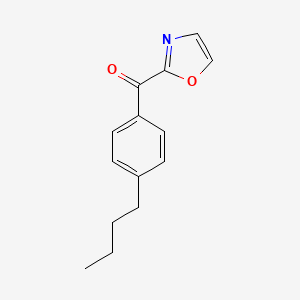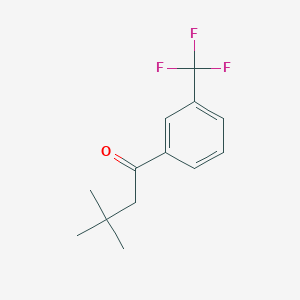
3,3-Dimethyl-3'-trifluoromethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Dimethyl-3’-trifluoromethylbutyrophenone” is a chemical compound with the molecular formula C13H15F3O and a molecular weight of 244.26 . It’s not currently widely available for purchase .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
High Voltage Battery Improvement : 3,3-Dimethyl-3'-trifluoromethylbutyrophenone derivatives, such as Tris (pentafluorophenyl) phosphine (TPFPP), have been utilized to enhance the cycling performance of high voltage lithium-ion batteries. This improvement is achieved through the formation of a protective film on battery components, contributing to better cycling performance (Xu et al., 2012).
Photophysical and Photochemical Studies : Studies have shown that compounds like 5,10,15-Tris(pentafluorophenyl)corrole, related to 3,3-Dimethyl-3'-trifluoromethylbutyrophenone, undergo transformations such as oligomerization under certain conditions, indicating their potential for use in photophysical and photochemical applications (Barata et al., 2010).
Organic Synthesis and Chemical Reactions : These compounds can be key intermediates in organic synthesis. For example, (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate is used to produce trifluoromethylated cyclopropane derivatives, demonstrating the versatility of such compounds in chemical reactions (Kasai et al., 2012).
Catalysis and Chemical Transformations : Dimethyltin(IV) compounds derived from similar structures have been used as catalysts in chemical transformations like the Baeyer–Villiger oxidation of ketones to esters or lactones, showcasing their catalytic potential in organic chemistry (Martins et al., 2016).
Solvent Effect Studies : The impact of solvents on the behavior of similar compounds, such as 3-hydroxyflavone, has been studied, providing insights into how solvent interactions can influence chemical properties and reactions (Protti & Mezzetti, 2015).
Progesterone Receptor Modulators : Compounds in the same family have been explored for their use in female healthcare, including contraception and treatment of certain breast cancers, indicating their potential in pharmaceutical research (Fensome et al., 2008).
Lewis Acid Catalysis : Tris(pentafluorophenyl)borane, a compound with similarities, has been used in various catalytic processes in organic and organometallic chemistry, highlighting the broad utility of such compounds in catalytic applications (Erker, 2005).
Propriétés
IUPAC Name |
3,3-dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFQZAHBGMHQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642402 |
Source


|
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3'-trifluoromethylbutyrophenone | |
CAS RN |
898764-74-4 |
Source


|
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



